4,6,8-Trichloro-2-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of chloroquinoline derivatives often involves aromatic nucleophilic displacement, starting from simpler quinoline or aniline precursors. For instance, a series of hybrid 4-aminoquinolines-1,3,5-triazine were synthesized through aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, showcasing a method to introduce chloro groups into the quinoline nucleus (Bhat et al., 2016).
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives can be determined using crystallography, which provides detailed information about the arrangement of atoms within the compound. For example, the synthesis, IR spectra, and 3-dimensional structure of 2,4-dichloro-6-methylquinoline were described, demonstrating the impact of chlorine substitution on the quinoline structure (Somvanshi et al., 2008).
Chemical Reactions and Properties
Chloroquinoline derivatives participate in a variety of chemical reactions, influenced by the electron-withdrawing nature of the chlorine atoms. These reactions include nucleophilic aromatic substitution, which is utilized in the synthesis of more complex quinoline derivatives. The reactivity of chloroquinoline compounds can be tailored for the synthesis of compounds with desired biological activities (Al-Shaar et al., 1988).
Physical Properties Analysis
The introduction of chlorine atoms into the quinoline nucleus significantly affects the physical properties of these compounds, including melting points, boiling points, and solubility. These properties are crucial for the practical application of chloroquinoline derivatives in various fields.
Chemical Properties Analysis
Chloroquinoline derivatives exhibit a wide range of chemical properties, including antibacterial, antimalarial, and anticancer activities. The presence of chlorine atoms can enhance the lipophilicity of the molecule, improving its ability to interact with biological targets. For example, certain chloroquinoline derivatives have shown mild to moderate antimalarial activity and are explored for their potential as antimalarial agents (Bhat et al., 2016).
Scientific Research Applications
Antimicrobial Applications
The antimicrobial potentials of 4-methylquinoline analogues, including structural relatives of 4,6,8-trichloro-2-methylquinoline, have been explored in the context of food preservation. A study involving Citrullus colocynthis fruits found that chloroform fractions, likely containing quinoline analogues, exhibited strong activities against foodborne bacteria. 4-Methylquinoline and its analogues, through structure-activity relationship analysis, demonstrated significant antimicrobial activity, suggesting their potential as natural preservatives or pharmaceuticals against foodborne pathogens (Kim et al., 2014).
Cancer Research
Quinoline derivatives have been synthesized and evaluated for their anticancer properties. For instance, 2,4-dichloro-6-methylquinoline showed cytotoxic and apoptotic activities against human oral carcinoma cell lines, indicating its potential as an anti-cancer agent (Somvanshi et al., 2008). These findings highlight the relevance of quinoline compounds in developing new therapeutic agents for cancer treatment.
Antimalarial Activity
Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, synthesized from quinoline bases including 4,6,8-trichloro-2-methylquinoline, were screened for antimalarial activity. Although exhibiting mild to moderate effects against Plasmodium falciparum, these studies underscore the potential of quinoline derivatives in malaria treatment, warranting further exploration for more potent antimalarial agents (Bhat et al., 2016).
Sensor Development
Quinoline derivatives have been used to develop sensors, such as a fluorescent Zn(2+) sensor based on an 8-aminoquinoline platform. This sensor exhibited high selectivity and sensitivity towards Zn(2+), with potential applications in environmental monitoring and biological research (Zhou et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4,6,8-trichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCCGRNOVHTMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300466 | |
Record name | 4,6,8-trichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-Trichloro-2-methylquinoline | |
CAS RN |
1204-14-4 | |
Record name | 1204-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6,8-trichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1204-14-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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